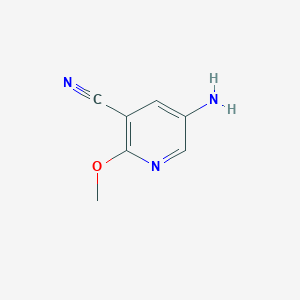

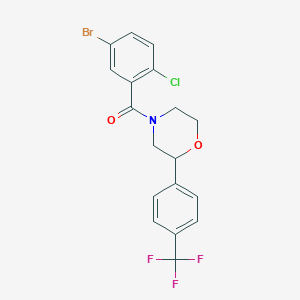

![molecular formula C17H30N2O5 B2670497 Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 228270-29-9](/img/structure/B2670497.png)

Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (DTB-HDD) is an organic compound with a unique molecular structure. It is a bicyclic, non-aromatic compound that is primarily used in the synthesis of other compounds. It is also used as a catalyst in various chemical reactions. DTB-HDD has been studied for its potential applications in the pharmaceutical and biotechnology industries.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

One key area of application is in organic synthesis, where derivatives of the compound serve as intermediates in the formation of complex molecular structures. For example, the heating of 3,7-di(tert-butyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to afford compounds containing two 1,3-diazaadamantane moieties, which are crucial in the synthesis of new chemical entities (Kuznetsov et al., 2014). Similarly, the compound's derivatives have been utilized in chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions, demonstrating its versatility in creating optically active, highly functionalized cyclopentanes (Yakura et al., 1999).

Ligand Development for Enantioselective Catalysis

The compound has also found application in the development of chiral ligands for enantioselective catalysis. A flexible route to chiral 2-endo-substituted 9-oxabispidines utilizing derivatives of the compound has been reported, highlighting its use in the enantioselective oxidation of secondary alcohols with good to excellent selectivity factors (Breuning et al., 2009).

Materials Science

In materials science, the structural features of cyclic di-tert-butylsilylene derivatives, including those derived from similar bicyclic compounds, have been studied using gas chromatography—mass spectrometry. This research sheds light on the potential use of these compounds in developing new materials with unique properties (Brooks et al., 1984).

Synthesis and Structural Analysis

Furthermore, the synthesis and structural characterization of pincer-type bicyclic diacyloxy- and diazaselenuranes demonstrate the compound's utility in creating novel structures with potential applications in catalysis and material science (Selvakumar et al., 2011).

Propriétés

IUPAC Name |

ditert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-13,20H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXRVZXOHIXCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)

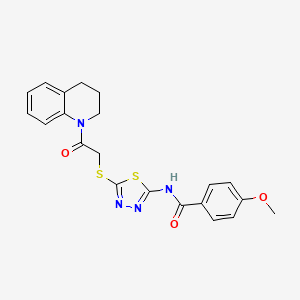

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)

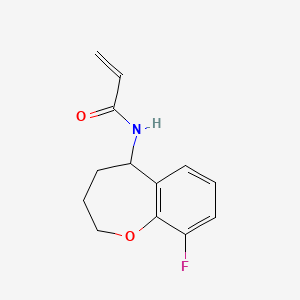

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)

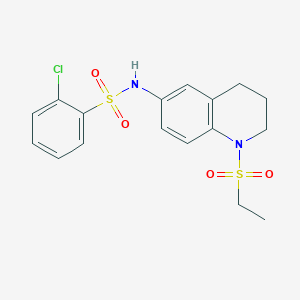

![Butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2670437.png)